2-Methyloxolan-3-amine

Description

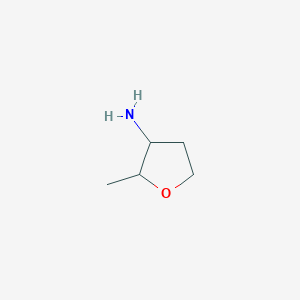

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFFLNVYKSXULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292054-35-4 | |

| Record name | 2-methyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyloxolan 3 Amine and Its Congeners

Strategies for the Construction and Functionalization of the 2-Methyloxolane Moiety

The foundational step in the synthesis of 2-methyloxolan-3-amine is the construction of the 2-methyloxolane (also known as 2-methyltetrahydrofuran) ring system. This can be achieved through various cyclization and derivatization approaches, followed by the strategic introduction of the amine group.

Elaboration of the Oxolane Core: Cyclization and Derivatization Approaches

The synthesis of the tetrahydrofuran (B95107) ring, the core of the oxolane moiety, can be accomplished through a variety of cyclization strategies. These methods often involve the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an unsaturated bond. Common approaches include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of diols, and various metal-catalyzed cycloisomerization reactions.

One prevalent method involves the acid-catalyzed dehydration of 1,4-diols. For instance, the synthesis of 2-methyloxolane can be achieved from biomass-derived levulinic acid, which is converted to γ-valerolactone and then to 1,4-pentanediol, followed by acid-catalyzed cyclization.

| Precursor | Reaction Type | Key Reagents/Catalysts | Product |

|---|---|---|---|

| 1,4-Pentanediol | Acid-catalyzed dehydration | Acid catalysts | 2-Methyloxolane |

| Unsaturated alcohols | Iodoetherification | Iodine, NaHCO3 | Iodinated oxolanes |

| γ,δ-Unsaturated alcohols | Cu-catalyzed iodocyclization | Copper catalyst, Iodine source | Functionalized oxolanes chemistryviews.org |

Derivatization of the pre-formed oxolane ring is another key strategy. This involves the introduction of functional groups onto the tetrahydrofuran skeleton, which can then be elaborated to the desired amine. For example, allylic oxidation of 2-methyl-2,5-dihydrofuran (B108600) could introduce a hydroxyl group, which can then be converted to an amine.

Stereocontrolled Introduction of the Amine Functionality

With the 2-methyloxolane core in hand, the next critical step is the introduction of the amine group at the C3 position with control over the relative and absolute stereochemistry. This can be achieved through several methods, including:

Nucleophilic substitution: A common approach involves the conversion of a hydroxyl group at the C3 position to a good leaving group (e.g., tosylate, mesylate, or halide), followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide can then be reduced to the primary amine. This two-step process typically proceeds with inversion of stereochemistry at the C3 center.

Mitsunobu reaction: The Mitsunobu reaction allows for the direct conversion of a hydroxyl group to a protected amine (e.g., using phthalimide (B116566) or a sulfonamide) with inversion of stereochemistry. This method offers mild reaction conditions and is tolerant of a wide range of functional groups.

Reductive amination: If a ketone precursor, 2-methyloxolan-3-one, is available, reductive amination provides a direct route to the amine. This reaction involves the condensation of the ketone with an amine source (e.g., ammonia (B1221849) or a protected amine) to form an imine or enamine intermediate, which is then reduced in situ. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions.

| Precursor | Method | Key Reagents | Stereochemical Outcome |

|---|---|---|---|

| 2-Methyloxolan-3-ol | Mesylation/Azide substitution/Reduction | 1. MsCl, Et3N; 2. NaN3; 3. H2, Pd/C | Inversion |

| 2-Methyloxolan-3-ol | Mitsunobu Reaction | DEAD, PPh3, DPPA | Inversion |

| 2-Methyloxolan-3-one | Reductive Amination | NH3, NaBH3CN | Mixture of diastereomers (can be stereoselective with chiral reagents) |

Enantioselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires enantioselective methodologies. Catalytic asymmetric synthesis, employing either transition metals or small organic molecules (organocatalysts), offers powerful solutions to this challenge.

Catalytic Asymmetric Synthesis

Transition metal catalysis is a cornerstone of asymmetric synthesis. For the preparation of enantiomerically enriched this compound, key strategies would involve the asymmetric hydrogenation of a suitable prochiral precursor or an enantioselective reductive amination.

Asymmetric Hydrogenation: A potential route involves the asymmetric hydrogenation of a dehydro-2-methyloxolan-3-amine or a related enamine precursor. Chiral phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffolds, in complex with rhodium or ruthenium, are well-known to catalyze the hydrogenation of various unsaturated substrates with high enantioselectivity. The choice of ligand and metal is critical in achieving high levels of stereocontrol. While direct examples for this specific substrate are not abundant in the literature, the principles of asymmetric hydrogenation of N-heterocycles are well-established. nih.gov

Enantioselective Reductive Amination: A more direct approach would be the enantioselective reductive amination of 2-methyloxolan-3-one. This transformation can be catalyzed by transition metal complexes, often iridium or rhodium, in the presence of a chiral ligand and a hydride source. The catalyst facilitates the formation of a chiral iminium ion intermediate, which is then reduced stereoselectively.

| Transformation | Catalyst System (Example) | Key Features | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation of Dehydro-2-methyloxolan-3-amine | Rh(I) or Ru(II) with chiral phosphine ligands (e.g., BINAP, DuPhos) | High turnover numbers, excellent enantioselectivities for analogous systems. | High ee of the desired stereoisomer. |

| Enantioselective Reductive Amination of 2-Methyloxolan-3-one | Ir(I) or Rh(I) with chiral diphosphine ligands and H2 or a hydride transfer reagent. | Direct conversion of a ketone to a chiral amine. | High yield and enantioselectivity. |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. For the construction of chiral this compound, iminium-ion and enamine catalysis are particularly relevant.

Iminium-Ion Catalysis: Chiral secondary amines, such as those derived from proline, can catalyze the reaction of α,β-unsaturated aldehydes or ketones with nucleophiles via the formation of a transient iminium ion. A plausible strategy for the synthesis of a precursor to this compound could involve an organocatalytic Michael addition of a nucleophile to an unsaturated carbonyl compound, followed by a cyclization step. The stereochemistry of the newly formed stereocenters is controlled by the chiral catalyst.

Enamine Catalysis: In enamine catalysis, a chiral secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile in a stereocontrolled manner. An organocatalytic asymmetric α-amination of a functionalized ketone, which could subsequently be converted to the this compound, represents a potential application of this methodology. For instance, an organocatalytic double Michael addition strategy has been developed for the asymmetric synthesis of highly substituted tetrahydrofurans using tandem iminium-enamine catalysis. researchgate.net

| Organocatalytic Strategy | Catalyst Type (Example) | Key Intermediate | Application to this compound Synthesis |

|---|---|---|---|

| Iminium-Ion Catalysis | Chiral secondary amines (e.g., Proline derivatives) | Iminium ion | Asymmetric construction of the oxolane ring with functional handles for conversion to the amine. |

| Enamine Catalysis | Chiral secondary amines (e.g., Jørgensen-Hayashi catalyst) | Enamine | Asymmetric α-functionalization of a ketone precursor to introduce the amine or a masked amine functionality. |

Diastereoselective Synthetic Routes Towards Specific Stereoisomers

Diastereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific stereoisomer from a starting material that already possesses a chiral center. In the synthesis of this compound, the pre-existing stereocenter at the C2 position (bearing the methyl group) can be used to direct the introduction of the amine group at the C3 position, leading to a predominance of either the cis or trans diastereomer.

A primary strategy involves the substrate-controlled reduction of an imine or oxime derived from 2-methyloxolan-3-one. The methyl group at the C2 position creates a sterically hindered environment on one face of the five-membered ring. Consequently, a reducing agent will preferentially approach from the less hindered face, resulting in the formation of one diastereomer over the other. The degree of selectivity is often dependent on the steric bulk of the reducing agent. Bulky hydride sources, such as Lithium tri-sec-butylborohydride (L-Selectride®), are expected to exhibit high diastereoselectivity by attacking the imine from the face opposite the methyl group, leading primarily to the cis product.

This approach is a cornerstone of modern organic synthesis for creating specific isomers of cyclic compounds like substituted tetrahydrofurans. nih.govusc.edu.au The stereochemical outcome can be reliably predicted based on well-established models of steric approach control in additions to cyclic systems. nih.gov

Table 1: Predicted Outcomes of Diastereoselective Reduction of 2-Methyl-oxolan-3-imine

| Reducing Agent | Predicted Major Diastereomer | Rationale |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Modest excess of cis | Small hydride source, offers moderate selectivity. |

| Lithium Aluminium Hydride (LiAlH₄) | Modest excess of cis | Small hydride source, similar to NaBH₄. |

| L-Selectride® | High excess of cis | Bulky hydride source, approaches from the less hindered face opposite the C2-methyl group. |

Chiral Auxiliary-Mediated Strategies in Amine Synthesis

When the goal is to produce a single enantiomer of this compound, chiral auxiliaries provide a powerful and reliable method. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A well-established strategy for the asymmetric synthesis of amines involves the use of tert-butanesulfinamide, often referred to as the Ellman auxiliary. harvard.eduyale.edu This method would proceed as follows:

Condensation: Racemic 2-methyloxolan-3-one is condensed with an enantiopure form of tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinylimine.

Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced with a hydride reagent. The chiral sulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and thereby creating the new stereocenter at C3 with high diastereoselectivity. harvard.edu The transition state is believed to involve a six-membered ring where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinyl imine group. wikipedia.org

Auxiliary Cleavage: The sulfinyl group is subsequently cleaved under acidic conditions (e.g., HCl in an alcohol solvent) to afford the enantiomerically enriched chiral amine.

This approach is widely used in pharmaceutical and academic settings for the synthesis of a vast array of chiral amines. yale.edu Other auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be adapted for similar transformations to control stereochemistry during C-C or C-N bond formation. wikipedia.org

Table 2: Common Chiral Auxiliaries for Asymmetric Amine Synthesis

| Chiral Auxiliary | Type of Transformation Controlled | General Application |

|---|---|---|

| tert-Butanesulfinamide (Ellman Auxiliary) | Nucleophilic addition to imines | Asymmetric synthesis of primary amines from ketones/aldehydes. yale.edu |

| Evans Oxazolidinone | Alkylation, Aldol, and Diels-Alder reactions | Controls stereochemistry of α- and β-carbons relative to a carbonyl group. wikipedia.org |

| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones/aldehydes | Formation of chiral α-substituted carbonyl compounds which can be converted to amines. |

Non-Stereoselective Synthetic Pathways for this compound

In cases where stereochemical purity is not required, or when a mixture of isomers is acceptable for subsequent separation, non-stereoselective methods offer more direct and often higher-yielding routes.

Direct Amination Approaches (e.g., Reductive Amination of Ketones/Aldehydes)

Reductive amination is arguably the most common and straightforward method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This one-pot procedure involves the reaction of a ketone or aldehyde with an amine source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, the precursor ketone, 2-methyloxolan-3-one, medchemexpress.com would be treated with ammonia and a suitable reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the protonated iminium ion over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com This reaction is typically not stereoselective and would yield a mixture of cis and trans diastereomers of this compound.

Table 3: Reagents for Non-Stereoselective Reductive Amination

| Amine Source | Reducing Agent | Typical Solvent | Key Features |

|---|---|---|---|

| Ammonia (aq. or gas) | H₂ / Raney Nickel | Methanol, Ethanol | Classic hydrogenation method, requires pressure equipment. |

| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective at neutral to slightly acidic pH; generates toxic cyanide waste. masterorganicchemistry.com |

| Ammonium Chloride | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and highly effective reagent, avoids cyanide. masterorganicchemistry.com |

Alkylation and Reductive Amination of Oxolane-Based Precursors

An alternative non-stereoselective route involves building the target molecule from a simpler, more readily available precursor. For instance, the synthesis can commence with tetrahydrofuran-3-one. The methyl group at the C2 position can be introduced via an α-alkylation reaction. This typically involves treating tetrahydrofuran-3-one with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with an electrophilic methyl source like methyl iodide. This two-step process yields the key intermediate, 2-methyloxolan-3-one, which can then be subjected to the direct reductive amination conditions described above to furnish a mixture of the final product's stereoisomers.

Multi-component Reactions Incorporating the Oxolane Skeleton

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. rug.nl

A hypothetical MCR for the synthesis of the this compound skeleton could be envisioned based on the principles of the Ugi four-component reaction (U-4CR). The Ugi reaction classically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. acs.orgbeilstein-journals.org A plausible, albeit theoretical, pathway could involve:

Aldehyde: Lactaldehyde (2-hydroxypropanal), which contains the precursor to the C2-methyl group and a hydroxyl group for subsequent cyclization.

Amine: A suitable amine, such as benzylamine, which can be deprotected later.

Isocyanide: A simple isocyanide, for example, tert-butyl isocyanide.

"Internal" Carboxylic Acid/Alcohol: The reaction could be designed such that the hydroxyl group of the lactaldehyde acts as the internal nucleophile, attacking an intermediate nitrilium ion to form the oxolane ring in a post-condensation cyclization step.

While no specific MCR for this exact target has been reported, the flexibility of MCRs makes them a powerful tool for designing novel synthetic routes to diverse heterocyclic scaffolds. nih.govbeilstein-journals.org

Table 4: Hypothetical Ugi-type MCR for this compound Scaffold

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Internal Nucleophile | Bonds Formed in Reaction |

|---|

Chemical Reactivity and Mechanistic Investigations of 2 Methyloxolan 3 Amine

Exploration of Amine Functional Group Transformations

The secondary amine in 2-Methyloxolan-3-amine is a versatile functional group capable of a wide range of chemical transformations. Its reactivity is centered on the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.

The nitrogen atom in this compound is nucleophilic and readily participates in substitution reactions with appropriate electrophiles, leading to the formation of tertiary amines and amides.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. As a secondary amine, this compound can be alkylated by reacting with alkyl halides. wikipedia.org This reaction typically proceeds via an SN2 mechanism. To prevent the formation of quaternary ammonium (B1175870) salts that can result from over-alkylation, the reaction often requires careful control of stoichiometry and the use of a non-nucleophilic base to neutralize the hydrogen halide byproduct. researchgate.net Common bases include potassium carbonate or Hünig's base (N,N-diisopropylethylamine). researchgate.net Alcohols can also serve as alkylating agents, although this typically requires catalytic activation to make the hydroxyl group a better leaving group. wikipedia.org

N-Acylation: The amine group can be acylated to form an amide. This is a robust transformation typically carried out using acylating agents like acyl chlorides or acid anhydrides. researchgate.net The reaction is generally rapid and exothermic. A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. clockss.org This method is highly efficient for protecting the amine functionality during multi-step syntheses. researchgate.net

| Transformation | Reagent Class | Specific Example | Expected Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | N-methyl-2-methyloxolan-3-amine |

| N-Alkylation | Alkyl Halide | Benzyl bromide (BnBr) | N-benzyl-2-methyloxolan-3-amine |

| N-Acylation | Acyl Chloride | Acetyl chloride (CH₃COCl) | N-acetyl-2-methyloxolan-3-amine |

| N-Acylation | Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | N-acetyl-2-methyloxolan-3-amine |

Secondary amines like this compound undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.org Unlike primary amines which form imines, secondary amines react to form enamines. masterorganicchemistry.comlibretexts.org

The reaction is typically catalyzed by a mild acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. pressbooks.pub Since the nitrogen in this intermediate lacks a second proton to eliminate as water to form an iminium ion directly, dehydration occurs via the removal of a proton from an adjacent carbon atom (the α-carbon). libretexts.orgchemistrysteps.com This results in the formation of a carbon-carbon double bond adjacent to the nitrogen atom, yielding the enamine. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. chemistrysteps.com

Oxidation: The nitrogen atom in this compound can be oxidized by various oxidizing agents. The oxidation of secondary amines can lead to several products, including hydroxylamines and nitrones. uomustansiriyah.edu.iq Strong oxidizing agents like potassium permanganate (B83412) can lead to cleavage of the C-N bond. acs.org Flavoproteins can also catalyze the oxidation of secondary amines. nih.gov The specific product obtained depends on the oxidant used and the reaction conditions. For instance, electrochemical oxidation can occur, initially forming a radical cation that deprotonates to a radical species, which can then be further oxidized. acs.org

Reduction: The secondary amine functional group itself is generally resistant to reduction under standard catalytic hydrogenation or with common hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). These reagents are typically used to reduce other functional groups, such as carbonyls, nitriles, or esters, without affecting the amine. harvard.edu However, the amide formed from N-acylation of the amine can be readily reduced by strong hydride agents like LiAlH₄ to yield a tertiary amine.

Reactivity of the 2-Methyloxolane Ring System

The 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF) ring is a relatively stable cyclic ether. wikipedia.org Its reactivity is primarily associated with the ether oxygen and the adjacent C-H bonds.

Direct functionalization of the C-H bonds of the tetrahydrofuran (B95107) ring is challenging but can be achieved under specific conditions. The positions adjacent to the ether oxygen (C2 and C5) are the most activated for radical or deprotonation reactions due to the influence of the heteroatom. In 2-methyloxolane, the C2 position is substituted with a methyl group. Deprotonation with a strong base like lithium diisopropylamide (LDA) has been shown to occur regioselectively at the C2 position in related furan (B31954) systems. nih.gov Photocatalytic methods using bromine radicals have also been developed for the site-selective α-C–H functionalization of tetrahydrofuran itself. rsc.org Such strategies could potentially be adapted for the functionalization of the 2-methyloxolane ring in this compound, likely favoring the C5 position due to steric hindrance at the C2 position.

The 2-methyloxolane ring is generally stable under neutral, basic, and mild acidic conditions. However, under strongly acidic conditions, protonation of the ether oxygen can facilitate nucleophilic attack and subsequent ring-opening. chempoint.com The cleavage of the C-O bond can occur at either the C2 or C5 position. The regioselectivity of this cleavage is influenced by the reagent used and the reaction mechanism (SN1 vs. SN2). acs.org For example, reaction with boron tribromide (BBr₃) is a well-known method for ether cleavage and can open the 2-methyltetrahydrofuran ring. researchgate.net Studies on the regiocontrolled opening of 2-methyltetrahydrofuran have shown that different reagents can favor the formation of either primary or secondary halides. acs.orgresearchgate.net Reductive ring-cleavage using reagents like diborane (B8814927) has also been reported for tetrahydrofurans. acs.org It is important to note that while the ring is robust, harsh reaction conditions intended to modify the amine could potentially lead to undesired ring-opening.

| Condition/Reagent Class | Specific Example | Mechanism Type | Potential Products |

|---|---|---|---|

| Strong Acid/Halide Source | Concentrated HCl | SN1/SN2 | Mixture of 4-chloro-1-pentanol and 1-chloro-4-pentanol derivatives |

| Lewis Acid | Boron tribromide (BBr₃) | SN2-like | Bromohydrin derivatives |

| Reducing Agent | Diborane (B₂H₆) | Reductive Cleavage | Pentanediol derivatives |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

No experimental or computational studies detailing the kinetic parameters (such as rate constants, activation energies, or reaction orders) or thermodynamic data (including enthalpy, entropy, or Gibbs free energy changes) for reactions involving this compound could be located. To provide a comprehensive analysis, such data would be essential to understand the energetic favorability and speed of its potential chemical transformations.

Future Prospects and Emerging Research Avenues for 2 Methyloxolan 3 Amine

Development of Highly Efficient and Sustainable Synthetic Methodologies

The production of 2-Methyloxolan-3-amine is intrinsically linked to its precursor, 2-Methyloxolane, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF). 2-MeTHF is recognized as a green solvent that can be synthesized from renewable biomass sources such as levulinic acid or furfural, which are derived from agricultural waste. mdpi.comresearchgate.net Future research will likely focus on optimizing the conversion of these bio-based platform chemicals into 2-MeTHF and subsequently into this compound through environmentally benign methods.

Key emerging strategies for the synthesis of chiral amines are expected to be applied, including:

Biocatalysis : The use of enzymes such as amine transaminases (ATAs) and amine dehydrogenases (AmDHs) offers a highly selective and sustainable route to chiral amines under mild reaction conditions. bohrium.comrsc.orgfrontiersin.orgresearchgate.net These biocatalytic methods can produce enantiomerically pure amines, which is critical for pharmaceutical applications. rsc.org Future work will involve discovering or engineering enzymes with high activity and selectivity for the specific ketone precursor of this compound.

Hydrogen Borrowing Catalysis : This atom-economical approach utilizes alcohols as starting materials, which are readily available from biomass. The catalyst temporarily "borrows" hydrogen from the alcohol to form a ketone intermediate, which then reacts with an amine source, followed by the return of the hydrogen to form the final amine product, with water as the only byproduct. rsc.orgmdpi.com

Asymmetric Synthesis : Developing novel asymmetric catalytic systems will be crucial for controlling the stereochemistry at the two chiral centers of this compound. This includes the use of chiral reagents and catalysts to ensure high diastereomeric and enantiomeric purity. mdpi.comyale.edunih.gov

| Methodology | Key Advantages | Potential Challenges for this compound |

|---|---|---|

| Biocatalysis (Transaminases, Dehydrogenases) | High enantioselectivity, mild reaction conditions, renewable catalysts. bohrium.comfrontiersin.org | Enzyme discovery and engineering for specific substrate, potential enzyme inhibition. |

| Hydrogen Borrowing Catalysis | High atom economy, use of bio-based alcohols, water as the only byproduct. mdpi.com | Catalyst stability and recovery, potential for side reactions with complex substrates. |

| Asymmetric Catalysis | High degree of stereochemical control, applicable to a wide range of substrates. nih.gov | Cost and toxicity of metal catalysts, development of specific catalysts for the oxolane ring system. |

Exploration of Novel Reactivity and Transformative Potential

As a chiral building block, this compound holds considerable potential for the synthesis of complex molecules. Its unique three-dimensional structure, conferred by the substituted tetrahydrofuran (B95107) ring, makes it an attractive scaffold for medicinal chemistry. beilstein-journals.orgmdpi.com Future research is expected to explore its reactivity to generate libraries of novel compounds for biological screening.

Potential areas of exploration include:

Scaffold for Bioactive Molecules : The tetrahydrofuran moiety is present in a wide range of natural products with diverse biological activities. nih.gov By functionalizing the amine group of this compound, novel derivatives can be synthesized and evaluated for their therapeutic potential.

Cross-Coupling Reactions : The amine can be used in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds and construct more complex molecular architectures. acs.orgnih.govnih.gov

Synthesis of Novel Ligands : The chiral nature of this compound makes it a candidate for the development of new ligands for asymmetric catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.orgnih.gov The integration of the synthesis of this compound with flow chemistry platforms is a promising future direction.

Key benefits include:

Enhanced Safety : Flow reactors handle smaller volumes of reactants at any given time, minimizing risks associated with exothermic reactions or hazardous reagents.

Improved Efficiency : Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. acs.org

Scalability : Scaling up production is more straightforward in a continuous system compared to batch processes.

Automation : Automated platforms can enable high-throughput screening of reaction conditions and rapid library synthesis for drug discovery.

Chemoenzymatic cascades in continuous flow systems are particularly promising for the enantioselective synthesis of chiral amines like this compound from bio-based starting materials. acs.org

| Parameter | Benefit in Flow Synthesis |

|---|---|

| Safety | Smaller reaction volumes, better heat dissipation, containment of hazardous materials. |

| Efficiency | Precise control of parameters, improved mixing, higher yields and purity. acs.org |

| Scalability | Easier to scale up by running the system for longer or using parallel reactors. |

| Integration | Can be coupled with in-line purification and analysis, enabling multi-step automated synthesis. nih.gov |

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery and optimization of its applications.

Future research in this area will likely involve:

Predicting Physicochemical Properties : Computational models can predict properties such as solubility, stability, and conformational preferences, which are crucial for its use as a solvent or in biological systems. researchgate.netacs.org

Mechanism Elucidation : Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to study reaction mechanisms, transition states, and stereochemical outcomes of synthetic routes. rsc.org

Virtual Screening and Drug Design : If this compound is used as a scaffold for drug discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of its derivatives to biological targets, guiding the synthesis of more potent and selective drug candidates.

Synergistic Approaches in Multicatalysis and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient and sustainable approach to complex molecules. acs.orgnih.gov Designing multicatalytic cascade reactions for the synthesis of this compound and its derivatives is a key area for future research.

These approaches could include:

Chemoenzymatic Cascades : Combining the selectivity of biocatalysts with the broad reactivity of chemical catalysts can lead to novel and efficient synthetic routes. acs.org For example, an enzyme could be used to create a chiral intermediate, which is then further transformed by a metal catalyst in the same pot.

One-Pot Synthesis from Bio-based Feedstocks : Developing a cascade reaction that converts a simple biomass-derived precursor, like levulinic acid, directly into this compound would be a significant advancement in sustainable chemistry.

Domino Reactions : The inherent functionality of this compound could be exploited to trigger subsequent intramolecular reactions, leading to the rapid construction of complex heterocyclic systems. acs.orgchemistryworld.comnih.gov

The development of such synergistic catalytic systems will not only improve the efficiency of synthesizing this compound but also expand its utility as a versatile building block in organic synthesis.

Q & A

Basic: What are the common synthetic routes for preparing 2-Methyloxolan-3-amine, and what factors influence the choice of method?

Methodological Answer:

this compound can be synthesized via alkylation of primary amines (e.g., using alkyl halides or sulfonamides) or reduction of imine intermediates (e.g., via LiAlH4 or NaBH4). Industrial methods may employ continuous flow reactors for optimized yields, as seen in analogous oxetane derivatives . The choice of method depends on starting material availability, functional group compatibility, and scalability. For instance, palladium-catalyzed cross-coupling reactions are preferred for introducing aryl substituents .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify amine protons (δ ~1.5–3.0 ppm) and oxolane ring protons (δ ~3.5–4.5 ppm). <sup>13</sup>C signals for the amine-bearing carbon appear at ~50–60 ppm .

- IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm<sup>-1</sup>) and ether C-O (1100–1250 cm<sup>-1</sup>) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 209.07 for C8H10O2Cl2 derivatives) confirm molecular weight .

Advanced: How does the introduction of substituents on the oxolane ring affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Substituents alter ring strain and electronic effects. For example:

- Electron-withdrawing groups (EWGs) : Increase amine nucleophilicity, enhancing reactivity in SN2 reactions.

- Ortho-substituents : Steric hindrance may reduce reaction rates, as observed in positional isomers of methoxybenzyl-oxetane derivatives .

- Halogens (e.g., Br/Cl) : Facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized analogs . Computational modeling (DFT) can predict substituent effects on transition states .

Advanced: What strategies can resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

Methodological Answer:

- Systematic Optimization : Vary catalysts (e.g., Pd vs. Ni), solvents (polar aprotic vs. nonpolar), and temperatures.

- Purity Assessment : Use HPLC or GC-MS to detect impurities affecting yields .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tosylate salts of oxolan-3-amine) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR or in-situ IR to pinpoint bottlenecks .

Basic: What are the typical reaction pathways available to this compound, and how do reaction conditions dictate product formation?

Methodological Answer:

- Oxidation : Hydrogen peroxide or KMnO4 converts the amine to nitro or carbonyl derivatives .

- Reduction : LiAlH4 reduces imine intermediates to secondary amines .

- Substitution : Nucleophiles (e.g., thiols, amines) react under basic conditions (e.g., K2CO3/DMF) to replace the amine group .

- Ring-Opening : Acidic conditions hydrolyze the oxolane ring, yielding diols or ketones .

Advanced: How can computational chemistry methods predict the regioselectivity of this compound derivatives in electrophilic aromatic substitution?

Methodological Answer:

- DFT Calculations : Model electron density maps and Fukui indices to identify reactive sites. For example, methoxy groups in para positions increase electron density at specific carbons .

- Molecular Mechanics : Compare energy barriers for different substitution pathways (e.g., meta vs. para attack) .

- Experimental Validation : Synthesize predicted derivatives (e.g., halogenated analogs) and analyze regioselectivity via <sup>1</sup>H NMR coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.